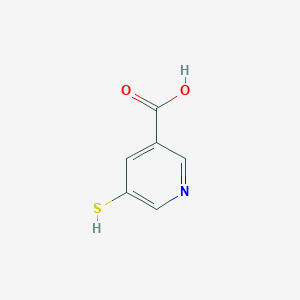

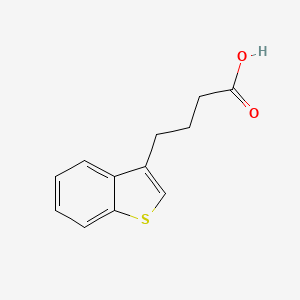

4-(1-Benzothiophen-3-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Benzothiophen-3-yl)butanoic acid is a chemical compound that is part of a broader class of organic molecules containing a benzothiophene moiety linked to a butanoic acid chain. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzothiophene core is a common feature in molecules with diverse biological activities, and its incorporation into different chemical frameworks can lead to compounds with unique properties and applications.

Synthesis Analysis

The synthesis of compounds related to 4-(1-Benzothiophen-3-yl)butanoic acid often involves multi-step organic reactions. For instance, the synthesis of 4-(thiophen-2-yl)butanoic acid, a related compound, was achieved by identifying it as a cyclic substitute of the unsaturated alkyl chain of capsaicin, leading to the creation of a new class of amides . Similarly, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, another related compound, was accomplished through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, highlighting the versatility of butanoic acid derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a sulfur atom within an aromatic system, which can significantly influence the electronic properties of the molecule. The molecular recognition of such compounds against biological targets can be investigated through docking experiments followed by molecular dynamics simulations to understand their geometrical and thermodynamic profiles .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions, including cyclization and intramolecular interactions, to form complex heterocyclic structures. For example, the intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives using NaH in DMF led to the formation of 1-amino-2-naphthalenecarboxylic acid derivatives . These types of reactions are crucial for the development of pharmacologically active compounds and can be tailored to produce specific molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by the presence of the benzothiophene and butanoic acid moieties. These properties can be studied through various spectroscopic techniques such as IR, NMR, and MS, as well as through elemental analysis. For instance, a benzothiazole derivative exhibited a smectic A phase, indicating its potential as a liquid crystalline compound . The transition temperatures and melting points of such compounds can also be determined to understand their behavior in different states .

Wissenschaftliche Forschungsanwendungen

Molecular Modeling and Pharmacological Properties

4-(Thiophen-2-yl)butanoic acid, a cyclic substitute of the natural ligand capsaicin, has been utilized in synthesizing a new class of amides. These compounds have been subjected to molecular modeling, docking experiments, and molecular dynamics simulations to understand their interaction with the target. They were found to activate TRPV1 channels, indicating potential as TRPV1 agonists, and were assessed for protective roles against oxidative stress in certain cell lines, as well as for analgesic activity in vivo (Aiello et al., 2016).

Antioxidant Properties

Research has been conducted on compounds derived from 4-(thiophen-2-yl)butanoic acid for their antioxidant properties. These compounds were synthesized and evaluated for their ability to inhibit non-enzymatic lipid peroxidation. The study aimed to develop methods for preparing such compounds and understand their potential as antioxidants (Dovbnya et al., 2022).

Choleretic Activity

A series of 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids, including 4-(1-Benzothiophen-3-yl)butanoic acid derivatives, were synthesized and evaluated for choleretic activity. These studies aimed to understand how variations in the heterocyclic ring affect choleretic activity, with several cases showing promising results (Grella et al., 1987).

Synthesis and Evaluation of Urease Inhibitors

The compound 4-(1H-indol-3-yl)butanoic acid was used as a starting point for synthesizing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules were evaluated as urease inhibitors and displayed potent inhibitory potential, suggesting potential applications in therapeutic drug design (Nazir et al., 2018).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of derivatives of 4-(1-Benzothiophen-3-yl)butanoic acid. Various derivatives were synthesized and tested for antibacterial activity, with some showing effectiveness against specific bacterial strains (Naganagowda & Petsom, 2011).

Eigenschaften

IUPAC Name |

4-(1-benzothiophen-3-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c13-12(14)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNSMHPYFWPLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500487 |

Source

|

| Record name | 4-(1-Benzothiophen-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Benzothiophen-3-yl)butanoic acid | |

CAS RN |

24444-97-1 |

Source

|

| Record name | 4-(1-Benzothiophen-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.